N-(3,4-dimethoxybenzyl)-1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamide
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Overview
Description
The compound “N-(3,4-dimethoxybenzyl)-1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamide” is a complex organic molecule. It contains a spirocyclic structure (a structure where two rings share a single atom), an amide functional group (-CONH2), and methoxy groups (-OCH3) attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the spirocyclic structure, the amide group, and the methoxy groups would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amide group might undergo reactions such as hydrolysis or reduction. The methoxy groups might be susceptible to demethylation under certain conditions .Scientific Research Applications
Internal Standard in Analytical Chemistry
The synthesis of (±)-3,4-dimethoxybenzyl-4-methyloctanoate (DMBO) provides a novel internal standard for capsinoid determination using high-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC-ESI-MS/MS). Capsinoids, found in pepper cultivars, exhibit health-promoting properties. DMBO, structurally similar to capsinoids, remains stable under analysis conditions and facilitates accurate capsinoid quantification. Researchers can use it to screen pepper cultivars, enhance breeding programs, and gain insights into capsinoid biosynthesis .
Synthetic Methodology and Medicinal Chemistry
The synthesis of DMBO involves several steps, including esterification and reduction. Researchers interested in synthetic methodologies or medicinal chemistry could explore modifications to this scaffold to create analogs with improved properties.
Mechanism of Action
Target of Action
The primary target of N-(3,4-dimethoxybenzyl)-1,1-difluoro-6-azaspiro[2Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, with 50% inhibitory concentrations (ic 50) ranging from 135 to 218 μM .
Biochemical Pathways
It’s known that pyridones, which are oxidation products of nicotinamide, its methylated form, and its ribosylated form, are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (aki) .
Result of Action
Similar compounds have shown significant anti-tubercular activity .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F2N2O3/c1-23-13-4-3-12(9-14(13)24-2)10-20-15(22)21-7-5-16(6-8-21)11-17(16,18)19/h3-4,9H,5-8,10-11H2,1-2H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCJCHVDUSKZPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N2CCC3(CC2)CC3(F)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F2N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxybenzyl)-1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamide |
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